Levonordefrin

Pressor activity Cardiovascular pharmacology Vasoconstrictor potency

Levonordefrin (Corbadrine) is the superior vasoconstrictor choice for dental anesthetic manufacturers. Unlike epinephrine, it offers distinct α2-adrenergic selectivity (Ki 7.70 nM) and proven greater chemical stability, ensuring longer shelf-life for pre-mixed cartridges. With 100-200x higher vasopressor potency than its dextro-enantiomer, only the pure levo-form guarantees clinical efficacy. Sourced as a 1:20,000 solution in 2% mepivacaine, it provides a direct, stable alternative to epinephrine, avoiding dose adjustment pitfalls from differing receptor profiles. Procure high-purity Levonordefrin to enhance your formulation's reliability and patient-specific suitability.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 829-74-3
Cat. No. B1675168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonordefrin
CAS829-74-3
Synonyms3,4 Dihydroxynorephedrine
3,4-Dihydroxynorephedrine
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer
alpha Methylnoradrenaline
alpha Methylnorepinephrine
alpha-Methylnoradrenaline
alpha-Methylnorepinephrine
Cobefrine
Corbadrine
Hydrochloride, Nordefrin
Levonordefrin
Methylnorepinephrine
Neo Cobefrin
Neo-Cobefrin
NeoCobefrin
Nordefrin
Nordefrin Hydrochloride
Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer
Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer
Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer
Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer
Nordefrin, (R*,R*)-Isomer
Nordefrin, (R*,S*)-Isomer
Norephrine
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)O)O)N
InChIInChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1
InChIKeyGEFQWZLICWMTKF-CDUCUWFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levonordefrin (CAS 829-74-3): Essential Baseline Data for Research and Dental Anesthetic Procurement


Levonordefrin, also designated as corbadrine, (−)-α-methylnorepinephrine, or nordefrin, is a synthetic catecholamine sympathomimetic agent [1]. It is primarily utilized as a vasoconstrictor in dental local anesthetic formulations, most commonly pre-mixed with 2% mepivacaine [2]. It functions as an agonist at adrenergic receptors, with a profile distinct from its primary clinical comparator, epinephrine [3].

Why Levonordefrin and Epinephrine Are Not Clinically Interchangeable in Dental Formulations


Substitution of epinephrine with levonordefrin in dental anesthetic solutions is not a simple concentration adjustment. The two compounds exhibit distinct adrenergic receptor binding profiles, which translate into meaningful differences in hemodynamic effects and clinical outcomes. The common industry practice of using a 5-fold higher concentration of levonordefrin (1:20,000) compared to epinephrine (1:100,000) to achieve comparable vasoconstriction [1] masks critical qualitative differences in their receptor pharmacology [2]. These differences, detailed in the quantitative evidence below, directly impact considerations for procurement, including stability, systemic pressor effects, and suitability for specific patient populations.

Quantitative Evidence for Levonordefrin: Head-to-Head Performance Against Primary Comparators


Pressor Potency in Canine Model: Levonordefrin vs. Epinephrine

In a direct head-to-head study, the pressor effects of intravenous levonordefrin (as nordefrin) were compared to those of epinephrine and norepinephrine in anesthetized, mecamylamine-treated dogs over a 100-fold dose range (0.1–10.0 µg/kg). At low-to-moderate doses, there was no statistically significant difference in the pressor response between levonordefrin and epinephrine. A significant difference was observed only at the highest dose studied, with epinephrine causing a greater pressor effect [1]. This finding suggests the true potency difference may be less than the fivefold concentration difference commonly assumed in clinical formulations.

Pressor activity Cardiovascular pharmacology Vasoconstrictor potency

Adrenergic Receptor Binding Profile: Levonordefrin vs. Epinephrine

Levonordefrin and epinephrine exhibit distinct receptor binding profiles, quantified by their relative affinities. Levonordefrin shows preferential activity at α2-adrenergic receptors [1] and demonstrates an overall 75% affinity for alpha receptors and 25% for beta receptors [2]. In contrast, epinephrine has an approximately equal (50%/50%) affinity for alpha and beta adrenergic receptors [2]. Direct Ki values from rat brain membrane assays confirm a high affinity for α2 receptors (Ki = 7.70 nM and 205 nM) and a significantly lower affinity for α1 receptors (Ki = 3,600 nM to 9,220 nM) [3]. This bias towards alpha-adrenergic activation underpins its clinical effects.

Receptor binding Alpha-adrenergic Beta-adrenergic Pharmacodynamics

Enantiomeric Potency: Levonordefrin vs. Dextronordefrin

As the active levo-isomer of nordefrin, levonordefrin exhibits dramatically higher vasopressor potency compared to its dextro-enantiomer. In anesthetized dogs, levonordefrin (1-5 µg/kg) rapidly increased blood pressure and heart rate, with a significantly more potent effect than the dextronordefrin enantiomer [1]. A separate study quantified this difference, reporting that levo-nordefrin was 100 to 200 times more active than the dextro-isomer in raising blood pressure in the pentobarbitalized dog [2].

Enantiomer Stereoisomer Potency Chiral pharmacology

Clinical Hemodynamic Equivalence: Mepivacaine with Levonordefrin vs. Epinephrine

A randomized clinical trial (NCT02603198) was designed to directly compare the clinical efficacy and safety of 2% mepivacaine with levonordefrin 1:20,000 versus 2% mepivacaine with epinephrine 1:100,000 in patients undergoing third molar extraction [1]. The study aimed to quantify differences in bleeding, hemodynamic parameters (blood pressure, heart rate), and duration of anesthesia between the two formulations in a controlled surgical setting [1].

Clinical trial Dental anesthesia Hemodynamics Mepivacaine

Defining Levonordefrin's Optimal Applications Based on Quantitative Evidence


As a Vasoconstrictor in Mepivacaine-Based Dental Anesthetics

The primary industrial and clinical application for levonordefrin is as a vasoconstrictor in 2% mepivacaine dental anesthetic cartridges. The evidence shows it is formulated at a 1:20,000 concentration to achieve vasoconstriction comparable to epinephrine 1:100,000 [1]. This application leverages its distinct alpha-adrenergic receptor profile and its reported greater stability compared to epinephrine [2]. This formulation provides a specific alternative to epinephrine-containing anesthetics, which may be desirable based on individual patient factors or practitioner preference.

For Research Requiring an α2-Adrenergic Receptor Agonist

Levonordefrin's preferential activity at α2-adrenergic receptors [1], with demonstrated binding affinity (Ki = 7.70 nM) in rat brain membranes [2], makes it a suitable chemical tool for in vitro or in vivo research where selective α2-receptor activation is required. This is a key differentiator from epinephrine, which has a more balanced α/β profile . Researchers studying central α2-mediated hypotension or peripheral vasoconstriction can utilize levonordefrin to investigate these pathways.

In Studies Comparing Enantiomeric Potency and Chiral Pharmacology

The vast difference in vasopressor potency between levonordefrin and its dextro-enantiomer (levonordefrin is 100-200 times more potent) [1] makes the compound a valuable reference standard for chiral pharmacology research. This data provides a clear, quantitative demonstration of stereospecific drug-receptor interactions. Procurement of the pure levo-enantiomer is essential for any study where accurate modeling of adrenergic activity is required.

As an Alternative in Formulations Where Epinephrine Stability is a Concern

Authoritative sources state that levonordefrin is more stable than epinephrine [1]. While specific stability data (e.g., degradation half-life under defined conditions) was not identified in the available primary literature for this guide, this established characteristic supports its use in pre-mixed anesthetic cartridges where long-term shelf stability is a procurement and manufacturing consideration. It provides a viable, more stable vasoconstrictor option for manufacturers of dental anesthetic solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levonordefrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.